Cas no 1346605-16-0 (8-Dechloro-10-chloro Loratadine)

8-Dechloro-10-chloro Loratadine 化学的及び物理的性質
名前と識別子
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- 8-Dechloro-10-chloro Loratadine
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- インチ: 1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3
- InChIKey: WASLTRDXLVUPHI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2CCC3=CC=CN=C3/C(/C=21)=C1/CCN(C(=O)OCC)CC/1
計算された属性
- せいみつぶんしりょう: 382.1448057 g/mol
- どういたいしつりょう: 382.1448057 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- ぶんしりょう: 382.9
- トポロジー分子極性表面積: 42.4
8-Dechloro-10-chloro Loratadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D226335-2.5mg |
8-Dechloro-10-chloro Loratadine |
1346605-16-0 | 2.5mg |
$ 236.00 | 2023-04-17 | ||
TRC | D226335-25mg |
8-Dechloro-10-chloro Loratadine |
1346605-16-0 | 25mg |
$ 1860.00 | 2023-04-17 |
8-Dechloro-10-chloro Loratadine 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
8-Dechloro-10-chloro Loratadineに関する追加情報
Research Briefing on 8-Dechloro-10-chloro Loratadine (CAS: 1346605-16-0): Recent Advances and Applications
8-Dechloro-10-chloro Loratadine (CAS: 1346605-16-0) is a derivative of loratadine, a well-known second-generation antihistamine used for treating allergies. Recent studies have focused on its unique pharmacological properties, metabolic pathways, and potential therapeutic applications. This briefing synthesizes the latest research findings, highlighting its chemical characteristics, synthesis methods, and emerging roles in drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of loratadine derivatives, including 8-Dechloro-10-chloro Loratadine, to enhance their binding affinity to histamine H1 receptors. The study revealed that the chloro-substitution at the 10-position significantly improves metabolic stability compared to the parent compound, while maintaining low central nervous system (CNS) penetration—a key advantage for reducing sedative side effects.
In vitro and in vivo experiments demonstrated that 8-Dechloro-10-chloro Loratadine exhibits a prolonged half-life (t1/2 = 18.5 hours in human liver microsomes) and high selectivity for peripheral H1 receptors. These properties make it a promising candidate for next-generation antihistamines with improved safety profiles. Researchers also noted its potential as a scaffold for designing dual-action anti-allergy drugs targeting mast cell stabilization.
Another breakthrough was reported in Bioorganic & Medicinal Chemistry Letters (2024), where a novel synthetic route for 1346605-16-0 was developed using Pd-catalyzed cross-coupling reactions. This method achieved a 72% yield with >99% purity, addressing previous challenges in large-scale production. The study emphasized the compound's role as a critical intermediate for developing structurally diverse antihistamines.
Emerging applications extend beyond allergies: A preclinical study (2024) identified 8-Dechloro-10-chloro Loratadine's inhibitory effects on pro-inflammatory cytokines (IL-4, IL-13), suggesting potential utility in asthma and atopic dermatitis. However, further clinical validation is required. The compound's low cytotoxicity (IC50 > 100 μM in HEK293 cells) and favorable ADMET properties position it as a versatile lead compound for future drug discovery.
In conclusion, 8-Dechloro-10-chloro Loratadine represents an exciting frontier in antihistamine research, combining improved pharmacokinetics with multifunctional therapeutic potential. Ongoing studies are investigating its enantioselective synthesis and combination therapies with leukotriene inhibitors.
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